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Disclaimer: This document provides a summary of the available pharmacological information

on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). It is intended for researchers,

scientists, and drug development professionals. The information contained herein is for

educational and informational purposes only and does not constitute medical advice. DMMDA
is a controlled substance in many jurisdictions, and its use is subject to legal regulations.

Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic

compound belonging to the amphetamine class. First synthesized by Alexander Shulgin, it is

structurally related to MMDA and other psychoactive phenethylamines.[1] The scientific

literature on the pharmacological profile of DMMDA is sparse, with much of the existing

knowledge derived from qualitative reports in Shulgin's book, PiHKAL (Phenethylamines I Have

Known and Loved).[1][2]

Due to the significant lack of quantitative experimental data for DMMDA, this guide provides an

overview of its known qualitative effects and presents a comparative analysis of quantitative

data from its close structural analogs, primarily 2,5-Dimethoxy-4-methylamphetamine (DOM)

and 2,5-Dimethoxy-4-bromoamphetamine (DOB). This approach aims to offer an inferred

pharmacological profile for DMMDA, highlighting areas where further research is critically

needed.
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Subjective Effects
According to Shulgin's reports, DMMDA produces subjective effects that are comparable to

those of LSD.[1] The typical oral dosage is reported to be in the range of 30 to 75 mg, with the

effects lasting for 6 to 8 hours.[1]

Key reported subjective effects include:

Visual alterations, including imagery with eyes open or closed[1]

Time dilation[1]

Mydriasis (pupil dilation)[1]

Ataxia (impaired coordination)[1]

Shulgin equated the subjective effects of a 75 mg dose of DMMDA to be as potent as 75 to 100

µg of LSD.[1]

Postulated Mechanism of Action
The precise mechanism of action for DMMDA has not been empirically determined. However,

based on the similarity of its subjective effects to classic psychedelics like LSD, it is

hypothesized to act as an agonist or partial agonist at the serotonin 5-HT₂A receptor.[1] This

receptor is the primary target for most psychedelic drugs and is known to mediate their

hallucinogenic and psychoactive effects.

Inferred Quantitative Pharmacology (Based on
Structural Analogs)
Given the absence of published in vitro and in vivo quantitative data for DMMDA, this section

presents data from structurally similar compounds from the DOx chemical class. These

compounds share the 2,5-dimethoxyamphetamine core structure and are known 5-HT₂A

receptor agonists. It is important to note that while this data provides a likely approximation, the

specific pharmacological profile of DMMDA may differ.

Receptor Binding Affinities
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The following table summarizes the receptor binding affinities (Ki, in nM) for DOM and DOB at

the human 5-HT₂A receptor. A lower Ki value indicates a higher binding affinity.

Compound Receptor Radioligand Ki (nM) Reference

DOM 5-HT₂A [³H]ketanserin 533 [3]

DOB 5-HT₂A [³H]ketanserin 59 [3]

Functional Activity
Functional assays measure the ability of a compound to activate a receptor. The EC₅₀ value

represents the concentration of a compound that produces 50% of the maximal response. A

lower EC₅₀ value indicates greater potency.

No direct functional activity data (e.g., EC₅₀ values) for DMMDA or its close analogs were

found in the public scientific literature during the search.

Pharmacokinetics
Detailed pharmacokinetic studies on DMMDA have not been published. Computational

predictions suggest that DMMDA may be metabolized by the cytochrome P450 enzyme

CYP3A4.[1] The metabolism may involve the demethylation of its methoxy groups.[1]

For comparison, the duration of effects for the related compound DOM is reported to be

between 14 and 20 hours.

Experimental Protocols
As no specific experimental studies on DMMDA have been published, this section outlines

general methodologies for key experiments that would be used to determine its

pharmacological profile.

Radioligand Receptor Binding Assay (for 5-HT₂A
Receptor)
This assay determines the affinity of a compound for a specific receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://www.benchchem.com/product/b12764425?utm_src=pdf-body
https://www.benchchem.com/product/b12764425?utm_src=pdf-body
https://www.benchchem.com/product/b12764425?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsptsci.4c00596
https://pubs.acs.org/doi/10.1021/acsptsci.4c00596
https://www.benchchem.com/product/b12764425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12764425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the Ki of DMMDA at the human 5-HT₂A receptor.

Materials:

Membrane preparations from cells stably expressing the human 5-HT₂A receptor.

Radioligand (e.g., [³H]ketanserin).

Test compound (DMMDA).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

96-well filter plates.

Scintillation counter.

Procedure:

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the

radioligand, and varying concentrations of the test compound (DMMDA).

Incubate the mixture to allow for competitive binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration through the filter plates.

Wash the filters to remove any unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The concentration of DMMDA that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined.

The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Flux Functional Assay
This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-

HT₂A receptor.
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Objective: To determine the EC₅₀ and efficacy of DMMDA at the human 5-HT₂A receptor.

Materials:

Cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye.

Test compound (DMMDA).

Assay buffer.

A fluorescence plate reader capable of kinetic reads.

Procedure:

Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.

Add varying concentrations of DMMDA to the wells.

Measure the change in fluorescence over time using a fluorescence plate reader. An

increase in intracellular calcium upon receptor activation will lead to an increase in

fluorescence.

Plot the peak fluorescence response against the concentration of DMMDA.

The EC₅₀ is the concentration of DMMDA that produces 50% of the maximal fluorescence

response.

Visualizations
Hypothesized Signaling Pathway of DMMDA at the 5-
HT₂A Receptor
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Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by DMMDA.

General Experimental Workflow for Pharmacological
Characterization
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Caption: A general workflow for the pharmacological evaluation of a novel compound.

Conclusion and Future Directions
DMMDA is a psychoactive compound with a pharmacological profile that is largely

uncharacterized by modern scientific methods. The available information, primarily from
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anecdotal reports, strongly suggests that it is a potent psychedelic with a mechanism of action

likely centered on the 5-HT₂A receptor.

To fully understand the pharmacological profile of DMMDA, comprehensive in vitro and in vivo

studies are necessary. These should include:

Comprehensive Receptor Screening: To determine the binding affinity of DMMDA at a wide

range of CNS receptors.

Functional Characterization: To determine its efficacy and potency at key receptors,

particularly the 5-HT₂A receptor.

Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism,

and excretion in animal models.

In Vivo Behavioral Studies: To correlate its pharmacological activity with its behavioral effects

in animal models.

Such studies would not only elucidate the specific properties of DMMDA but also contribute to

a broader understanding of the structure-activity relationships within this class of psychedelic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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